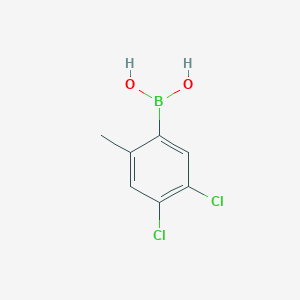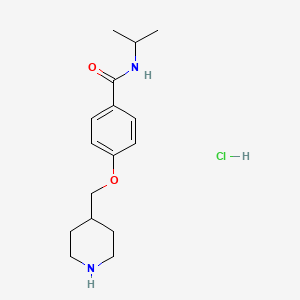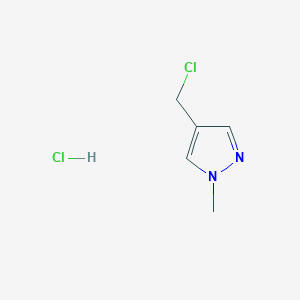![molecular formula C14H21NO2 B1426848 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine CAS No. 1379811-35-4](/img/structure/B1426848.png)
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
Vue d'ensemble
Description
“[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” is a chemical compound with the molecular formula C14H21NO2 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H21NO2 . This indicates that it contains 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmacologically active molecules. Its structure is similar to that of known bioactive compounds, which suggests it could be used to develop new therapeutic agents with improved efficacy and safety profiles .
Pharmacology
Pharmacological studies may utilize “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” to investigate its interaction with biological targets. It could serve as a lead compound for the development of drugs that modulate neurotransmitter systems, given its amine functional group that is often found in neurotransmitter analogs .
Biochemistry
In biochemistry, this compound’s cyclopropyl group could be of interest due to its conformational rigidity, which makes it a valuable moiety for studying enzyme-substrate interactions and the effects of structural constraints on biological activity .
Organic Chemistry
Organic chemists might explore the reactivity of the ethoxyphenoxy and cyclopropyl groups in “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” for developing new synthetic methodologies or creating novel organic compounds with unique properties .
Analytical Chemistry
Analytical chemists could develop methods to quantify “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” in various matrices, which is crucial for drug development processes. It could also be used as an internal standard or reference compound in mass spectrometry studies .
Materials Science
In materials science, the compound’s structural features might be utilized to synthesize new materials with specific mechanical properties or to modify the surface properties of materials for better interaction with biological systems .
Environmental Science
Environmental scientists could study the compound’s degradation products and their environmental impact. Understanding its stability and breakdown could inform the design of more eco-friendly pharmaceuticals and chemicals .
Advanced Battery Science
The unique structure of “[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine” may be investigated for its potential use in advanced battery science, particularly in the design of electrolytes or as a component in organic batteries that require stable, organic compounds .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSFNNFLRYWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(C2CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)



![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)



![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)

![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)
